molecular formula C4H5BrN2S B1532557 5-Bromo-N-methyl-1,3-thiazol-2-amine CAS No. 37653-33-1

5-Bromo-N-methyl-1,3-thiazol-2-amine

Cat. No. B1532557
CAS RN: 37653-33-1
M. Wt: 193.07 g/mol
InChI Key: UMAGIJRKXXQSNN-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-1,3-thiazol-2-amine is a heterocyclic compound with the empirical formula C4H5BrN2S . It is used as a building block in the synthesis of various chemical compounds .


Molecular Structure Analysis

The molecular structure of 5-Bromo-N-methyl-1,3-thiazol-2-amine consists of a five-membered thiazole ring with a bromine atom and a methylamine group attached . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

5-Bromo-N-methyl-1,3-thiazol-2-amine is a solid compound . Its molecular weight is 193.06 . The compound’s SMILES string is CNc1ncc(Br)s1 .

Scientific Research Applications

Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Indole derivatives play a significant role in cell biology and are important types of molecules in natural products and drugs . They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Methods of Application : The synthesis of indole derivatives involves the construction of indoles as a moiety in selected alkaloids .
  • Results or Outcomes : The application of indole derivatives has attracted increasing attention in recent years due to their biologically active compounds .

Biological Activities of Thiazoles

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Thiazoles are found in many potent biologically active compounds . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
  • Methods of Application : The synthesis of thiazole derivatives involves various chemical reactions .
  • Results or Outcomes : Thiazoles have shown diverse biological activities with lesser side effects .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to GHS classification . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

5-bromo-N-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S/c1-6-4-7-2-3(5)8-4/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAGIJRKXXQSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-methyl-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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